[1-(2-methoxyethyl)-1H-indol-4-yl](2-phenylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyethyl)-1H-indol-4-ylmethanone: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core substituted with a methoxyethyl group and a phenylmorpholinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-1H-indol-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution with Methoxyethyl Group: The indole core is then alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of Phenylmorpholinylmethanone Moiety: The final step involves the reaction of the substituted indole with 2-phenylmorpholine and a suitable acylating agent like acetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of 1-(2-methoxyethyl)-1H-indol-4-ylmethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-1H-indol-4-ylmethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
1-(2-methoxyethyl)-1H-indol-4-ylmethanone: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-1H-indol-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2-methoxyethyl)-1H-indol-4-ylmethanone: can be compared with other indole derivatives and phenylmorpholine compounds:
Indole Derivatives: Compounds like indomethacin and serotonin share the indole core but differ in their substituents and biological activities.
Phenylmorpholine Compounds: Compounds like acebutolol and perindopril contain the phenylmorpholine moiety but have different pharmacological properties.
Similar Compounds
Indomethacin: An indole derivative used as a nonsteroidal anti-inflammatory drug.
Serotonin: A neurotransmitter with an indole core.
Acebutolol: A beta-blocker containing a phenylmorpholine moiety.
Perindopril: An angiotensin-converting enzyme inhibitor with a phenylmorpholine structure.
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[1-(2-methoxyethyl)indol-4-yl]-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C22H24N2O3/c1-26-14-12-23-11-10-18-19(8-5-9-20(18)23)22(25)24-13-15-27-21(16-24)17-6-3-2-4-7-17/h2-11,21H,12-16H2,1H3 |
InChI Key |
FRTAPBODZGQODA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.